molecular formula C9H12O3 B12691504 4H-Pyran-4-one, 2-butyl-3-hydroxy- CAS No. 4940-17-4

4H-Pyran-4-one, 2-butyl-3-hydroxy-

Cat. No.: B12691504
CAS No.: 4940-17-4
M. Wt: 168.19 g/mol
InChI Key: PLIHKNUTGDTARM-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 4H-Pyran-4-one, 2-butyl-3-hydroxy- can be achieved through several methods. One common synthetic route involves the cyclization of diethylacetone dioxalate to chelidonic acid, which then undergoes decarboxylation to yield 4H-Pyran-4-one . Another method involves heating I-Methoxypent-1-en-3-yn-5-al diethylacetal with methanol and water, using mercuric sulfate or sulfuric acid as catalysts . These methods highlight the versatility and efficiency of synthetic strategies for producing pyran derivatives.

Chemical Reactions Analysis

4H-Pyran-4-one, 2-butyl-3-hydroxy- undergoes various chemical reactions, including oxidation, reduction, and substitution. For instance, it can participate in hetero-Diels-Alder reactions with aldehydes to form 2-substituted 2,3-dihydro-4H-pyran-4-ones . The compound’s hydroxyl group also plays a significant role in its reactivity, contributing to its antioxidant properties . Common reagents used in these reactions include aldehydes, malononitrile, and 1,3-dicarbonyl compounds . The major products formed from these reactions are often pyran derivatives with enhanced biological activity.

Comparison with Similar Compounds

Properties

CAS No.

4940-17-4

Molecular Formula

C9H12O3

Molecular Weight

168.19 g/mol

IUPAC Name

2-butyl-3-hydroxypyran-4-one

InChI

InChI=1S/C9H12O3/c1-2-3-4-8-9(11)7(10)5-6-12-8/h5-6,11H,2-4H2,1H3

InChI Key

PLIHKNUTGDTARM-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=C(C(=O)C=CO1)O

Origin of Product

United States

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